Calycopterine

Vue d'ensemble

Description

Calycopterin is a flavonoid compound that has been isolated from various plants, including Dracocephalum kotschyi. It is recognized for its multiple medicinal uses, such as antispasmodic, analgesic, anti-hyperlipidemic, and immunomodulatory effects . The compound has been the subject of various studies due to its potential therapeutic effectiveness against different types of human disorders, including cancer, neurodegenerative diseases, and bacterial infections .

Synthesis Analysis

The synthesis of calycopterin and its analogues has been a topic of interest in the field of organic chemistry. Researchers have synthesized new analogues of calycopterin from the major flavonoid of Calycopteris floribunda Lamk., which is a traditional Asian medicinal plant . These synthetic efforts are aimed at understanding the structure-activity relationships within the cytotoxic flavones series and refining their antiproliferative properties.

Molecular Structure Analysis

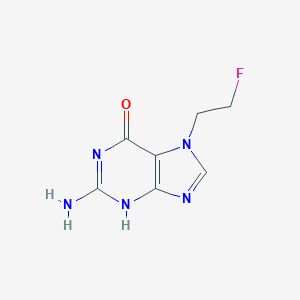

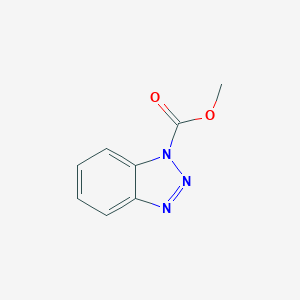

Calycopterin has been confirmed to have the molecular structure of 5,4'-dihydroxy-3,6,7,8-tetramethoxy-flavone . This structure includes multiple methoxy groups and hydroxyl groups that contribute to its biological activity. The detailed molecular constitution of calycopterin has been established through various chemical analyses and comparisons with synthetic samples .

Chemical Reactions Analysis

The chemical reactions involving calycopterin have been explored in the context of its biological activities. For instance, calycopterin has been shown to trigger apoptosis in cancer cells through different pathways, including the activation of gene expression patterns that lead to cell death . Additionally, calycopterin modulates virulence-related traits in Pseudomonas aeruginosa, suggesting that it can influence bacterial behavior through chemical interactions that affect quorum sensing regulators .

Physical and Chemical Properties Analysis

Calycopterin's physical and chemical properties contribute to its biological activities. Its ability to induce apoptosis in cancer cells, for example, is linked to its chemical structure, which allows it to interact with cellular components and signaling pathways . The compound's flavonoid nature also implies certain solubility and stability characteristics that are important for its medicinal applications .

Relevant Case Studies

Several case studies have highlighted the biological activity of calycopterin. In hepatoblastoma cancer cells, calycopterin induces apoptosis through the PI3K/Akt and MAPK signaling pathways, as well as through a ROS-mediated pathway and mitochondrial dysfunction . In neuron-like PC12 cells, calycopterin promotes survival and outgrowth by attenuating oxidative- and ER-stress-induced apoptosis along with the inflammatory response . Furthermore, calycopterin has shown preferential antiproliferative effects on breast cancer cells, particularly on triple-negative breast cancer cells .

Applications De Recherche Scientifique

Propriétés antioxydantes

La calycopterine, en tant que flavone polyméthoxylée, a été étudiée pour ses propriétés antioxydantes. En utilisant des calculs de théorie de la fonctionnelle de la densité (DFT), les chercheurs ont exploré ses caractéristiques structurales, électroniques et antioxydantes. La capacité du composé à s'engager dans des mécanismes de transfert d'atomes d'hydrogène et de transfert d'électrons en fait un antioxydant puissant, ce qui est crucial pour lutter contre les maladies liées au stress oxydatif .

Activité anticancéreuse

L'une des applications les plus importantes de la this compound se situe dans le domaine de l'oncologie. Des études ont montré que la this compound induit l'apoptose dans les cellules cancéreuses d'hépatoblastome par le biais des voies de signalisation PI3K/Akt et MAPK. Elle provoque également l'activation de la voie médiée par les ROS et le dysfonctionnement mitochondrial, conduisant à la mort des cellules cancéreuses .

Effets neuroprotecteurs

La this compound aurait des effets bénéfiques sur les maladies neurodégénératives. Son impact sur la maladie d'Alzheimer et d'autres formes de démence est particulièrement intéressant, car elle pourrait offrir une voie thérapeutique pour ces affections, qui ne disposent actuellement que d'options de traitement limitées .

Effets anti-inflammatoires et immunomodulateurs

Le composé présente des propriétés anti-inflammatoires, qui peuvent être exploitées dans le traitement des maladies inflammatoires chroniques. De plus, ses effets immunomodulateurs suggèrent des applications potentielles dans la modulation des réponses immunitaires, ce qui pourrait être bénéfique dans les maladies auto-immunes .

Agent anti-hyperlipidémique

La this compound a été identifiée comme un agent anti-hyperlipidémique, ce qui indique son utilisation potentielle dans la prise en charge des troubles lipidiques. Cette application est particulièrement pertinente compte tenu de l'augmentation mondiale des affections telles que l'hypercholestérolémie et les maladies cardiovasculaires .

Applications antispasmodiques et analgésiques

Les propriétés antispasmodiques et analgésiques de la this compound en font un candidat potentiel pour le développement de nouveaux traitements de la douleur et des troubles spasmodiques. Cela pourrait conduire à des thérapies alternatives pour les patients qui ne répondent pas aux médicaments traditionnels .

Induction de l'apoptose dans le cancer du sein

La recherche a également mis en évidence l'effet apoptotique de la this compound sur les cellules cancéreuses du sein. Il a été démontré qu'elle réduisait la prolifération des lignées de cancer du sein triple négatif et ER-positif, sans affecter négativement les cellules normales .

Analyse chimique et structurale

Enfin, l'analyse chimique et structurale détaillée de la this compound à l'aide de méthodes DFT fournit des informations sur ses propriétés physico-chimiques. Ces informations sont essentielles pour comprendre sa réactivité et ses interactions avec les molécules biologiques, ouvrant la voie à la conception de composés dérivés avec une efficacité accrue .

Mécanisme D'action

Calycopterin is a flavonoid compound isolated from Dracocephalum kotschyi, known for its multiple medical uses . This article will delve into the mechanism of action of Calycopterin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Calycopterin primarily targets the PI3K/Akt and MAPK signaling pathways in human hepatoblastoma cancer cells (HepG2) line . These pathways play a crucial role in cell cycle progression and apoptosis .

Mode of Action

Calycopterin interacts with its targets, leading to significant changes in HepG2 cells. It inhibits cell cycle progression at the G2/M transition, leading to growth arrest and apoptosis . It also decreases the expression of mitotic kinase cdc2, mitotic phosphatase cdc25c, mitotic cyclin B1, and apoptotic factors pro-caspases-3 and -9 . Furthermore, it increases the levels of mitochondrial apoptotic-related proteins, intracellular levels of reactive oxygen species, and nitric oxide .

Biochemical Pathways

Calycopterin affects the PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway, and mitochondrial dysfunction . It inhibits PI3K/Akt and activates MAPKs, which are pivotal in G2/M cell cycle arrest and apoptosis of human hepatocarcinoma cells .

Pharmacokinetics

The plasma half-life for Calycopterin is around 4 hours . The volume of distribution of calycopterin is about 8 times greater than xanthomicrol, probably due to its greater hydrophobicity . This results in a much smaller maximum plasma concentration of Calycopterin compared to its less methoxylated congener .

Result of Action

The result of Calycopterin’s action is the induction of apoptosis in a dose-dependent manner within 24 hours . This is characterized by the appearance of nuclear shrinkage, cleavage of poly (ADP-ribose) polymerase, and DNA fragmentation . It also leads to an increase in the levels of mitochondrial apoptotic-related proteins, intracellular levels of reactive oxygen species, and nitric oxide .

Analyse Biochimique

Biochemical Properties

Calycopterin, as a flavonoid, is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding to specific sites on these molecules and influencing their function .

Cellular Effects

Calycopterin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a plasma half-life of around 4 hours .

Transport and Distribution

It is known that the volume of distribution of Calycopterin is about 8 times greater than its less methoxylated congener .

Subcellular Localization

It is known that the compound is found in the aerial parts of Dracocephalum kotschyi .

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-16-12(21)11-13(22)17(24-2)19(26-4)18(25-3)15(11)27-14(16)9-5-7-10(20)8-6-9/h5-8,20,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUSRRUXGNYCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317858 | |

| Record name | Calycopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

481-52-7 | |

| Record name | Calycopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calycopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calycopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALYCOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8794DO3YB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)